Hydrolytic Stability Advantage of the 2‑Acetyl (Ketone) Over the 2‑Acetoxy (Ester) Analogue
The target compound contains a ketone carbonyl (2‑acetyl), whereas the commercially common analogue 2‑acetoxy‑3‑methoxybenzoic acid (CAS 2554‑82‑7) contains an ester carbonyl. The ketone is resistant to hydrolysis under both acidic and basic aqueous conditions that would cleave the acetoxy ester [REFS‑1]. This distinction is critical for multi‑step syntheses involving aqueous work‑up or basic coupling conditions.
| Evidence Dimension | Hydrolytic stability of the carbonyl substituent |
|---|---|
| Target Compound Data | Ketone (acetyl); stable to aqueous acid/base hydrolysis |
| Comparator Or Baseline | 2‑Acetoxy‑3‑methoxybenzoic acid (CAS 2554‑82‑7); ester linkage susceptible to hydrolysis |
| Quantified Difference | Qualitative functional group stability: ketone > ester under hydrolytic conditions |
| Conditions | Standard aqueous acidic (HCl) or basic (NaOH) work‑up steps in organic synthesis |
Why This Matters
When a synthetic route requires aqueous work‑up or basic coupling conditions, the ketone analogue avoids the deprotection/cleavage that would occur with the acetoxy ester, resulting in higher isolated yields and fewer side‑products.
